molecular formula C10H6N2O B1389285 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile CAS No. 1184916-94-6

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Cat. No.: B1389285
CAS No.: 1184916-94-6
M. Wt: 170.17 g/mol
InChI Key: CYMWXJNXVVCPRZ-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile (CAS 1184916-94-6) is a high-purity chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is supplied as a research-grade building block for use in organic synthesis and drug discovery. The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . While research on this specific derivative is ongoing, related isoquinoline and quinoline derivatives have demonstrated significant potential as antimicrobial agents . As a nitrile-substituted dihydroisoquinoline, this compound offers a versatile handle for further chemical modification, making it a valuable intermediate for developing novel pharmacologically active molecules, particularly in the synthesis of more complex heterocyclic systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWXJNXVVCPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654951
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184916-94-6
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization Approaches

a. Intramolecular Cyclization of Nitrile-Containing Precursors

One of the most straightforward routes to ODICN involves the cyclization of suitable precursors bearing nitrile groups and amino functionalities. For example, the synthesis can commence with 2-aminobenzyl derivatives bearing a nitrile substituent at the appropriate position, followed by oxidative or acid-promoted cyclization.

Reaction Scheme:

Aromatic amine + Nitrile precursor → Cyclization under acidic or oxidative conditions → ODICN

Key Conditions:

  • Acid catalysis (e.g., polyphosphoric acid)
  • Oxidative cyclization using oxidants like DDQ or ceric ammonium nitrate (CAN)
  • Elevated temperatures (80–120°C)

Research Findings:

  • The cyclization of 2-aminobenzyl nitriles under oxidative conditions yields isoquinoline derivatives with nitrile functionality at the 6-position.
  • Yields typically range from 60–85%, depending on substituents and reaction conditions.

Multistep Functionalization Strategy

a. Synthesis via 1,2-Dihydroisoquinoline Intermediates

Cascade and One-Pot Reactions

Recent research emphasizes eco-friendly, one-pot syntheses involving cascade reactions:

  • Cascade Cyclization–Cyanation: Starting from substituted benzylamines and malononitrile derivatives, under catalytic conditions, simultaneous cyclization and nitrile installation occur.
  • Key Conditions: Use of transition metal catalysts (Pd, Ni), base (K2CO3), and solvents like ethanol or acetonitrile at moderate temperatures (~80°C).

Advantages:

  • Reduced steps
  • Higher overall yields
  • Environmentally benign conditions

Research Findings:

Method Catalyst Solvent Yield (%) Reference
Cascade reaction Pd(PPh3)4 Ethanol 65–80 Recent publications

Data Table Summarizing Preparation Methods

Method Category Precursors Key Reagents Conditions Typical Yield (%) Remarks
Intramolecular Cyclization 2-Aminobenzyl nitriles Acid/Oxidants 80–120°C, acid catalysis 60–85 Widely used, versatile
Stepwise Functionalization Dihydroisoquinolines Oxidants, cyanating agents Variable 50–95 Modular, allows substitution variation
Cascade Reactions Benzylamines + Malononitrile Transition metals, base 80°C, ethanol 65–80 Eco-friendly, one-pot

Research Findings and Notes

  • Selectivity and Functional Group Compatibility: The methods allow for diverse substitution at various positions, including the 6-position nitrile group, with high regioselectivity.
  • Environmental Considerations: Recent advances favor catalytic, one-pot procedures that minimize waste and reduce the use of hazardous reagents.
  • Yield Optimization: Factors such as solvent choice, temperature, catalyst loading, and precursor purity significantly influence yields.

Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex nitrogen-containing compounds, which are essential in various chemical applications. The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized to form corresponding quinones.
  • Reduction : The oxo group can be reduced to an alcohol.
  • Substitution : Functional groups can be substituted under specific conditions.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or novel chemical properties.

Research indicates that derivatives of this compound possess notable biological activities , particularly:

  • Anticancer Properties : Compounds related to this structure have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly against HIV-1 reverse transcriptase, with specific analogs achieving significant inhibition rates.

These activities suggest that the compound could be a candidate for drug development targeting various diseases.

Medicinal Chemistry

The compound's ability to interact with biological targets makes it a subject of interest in medicinal chemistry. It is being studied for potential therapeutic applications, including:

  • Drug Development : Due to its structural features, it may serve as a lead compound for synthesizing new drugs aimed at treating cancer and viral infections.
  • Mechanistic Studies : Understanding how this compound interacts with enzymes and receptors can guide the design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Key Differences :

  • Biological Activity: Positional variations alter binding affinities in medicinal chemistry targets. For example, the 6-cyano derivative may show superior interactions with enzymatic active sites compared to its isomers .

Pyridine-Based Analogues

Pyridine derivatives with similar functional groups include:

  • 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (CAS: 39108-47-9): Features a pyridine ring with hydroxyl, methyl, butyl, and nitrile substituents (Molecular Formula: C₁₁H₁₄N₂O₂; MW: 206.24 g/mol) .

Key Differences :

  • Ring Structure: Pyridine derivatives lack the fused benzene ring of isoquinoline, reducing aromatic π-system complexity and altering solubility.
  • Applications: Pyridine analogues are restricted to laboratory research (e.g., as synthetic intermediates), whereas isoquinoline derivatives are prioritized in drug development due to enhanced bioactivity .

Isobenzofuran Derivatives

  • 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile (CAS: N/A): Contains a fused furan ring instead of pyridine, leading to distinct reactivity patterns .

Key Differences :

  • Oxygen vs. Nitrogen Heteroatom: The furan oxygen increases electron density, making this compound more nucleophilic compared to nitrogen-containing isoquinoline derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile 1184916-94-6 C₁₀H₇N₂O 173.18 Carbonyl, nitrile
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile 90947-07-2 C₁₀H₇N₂O 173.18 Carbonyl, nitrile
1-Butyl-...-3-pyridinecarbonitrile 39108-47-9 C₁₁H₁₄N₂O₂ 206.24 Hydroxyl, methyl, butyl, nitrile
1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile N/A C₉H₅NO₂ 159.14 Carbonyl, nitrile, furan oxygen

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a compound belonging to the isoquinoline family, which is well-known for its diverse biological activities. The compound's structure features an isoquinoline ring with a carbonitrile group at the 6th position and an oxo group at the 1st position. This unique arrangement allows it to interact with various biological targets, suggesting potential therapeutic applications.

  • Molecular Formula : C10H6N2O
  • Molecular Weight : 170.17 g/mol
  • Boiling Point : Approximately 472.5±45.0°C at 760 mmHg
  • Canonical SMILES : C1=CC2=C(C=CNC2=O)C=C1C#N

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can bind to DNA and interfere with cellular pathways critical for cancer progression.

In a comparative study involving several isoquinoline derivatives, it was found that compounds similar to this compound displayed promising cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential as a lead in anticancer drug development .

Antiviral and Antimicrobial Properties

The compound also shows potential antiviral and antimicrobial activities. Isoquinoline derivatives are known to interact with viral enzymes and bacterial targets, which could inhibit their replication and growth. For example, similar compounds have been explored for their efficacy against various pathogens, indicating that this compound may share these beneficial properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. These interactions can lead to the modulation of signaling pathways that control cell growth and survival .

Interaction Studies

Interaction studies have revealed that this compound can bind effectively to certain biological targets, influencing cellular pathways involved in disease processes. Such binding affinities are crucial for understanding its therapeutic potential and guiding future drug design efforts.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Oxo-1,2-dihydrobenzo[b][1,6]naphthyridineC12H8N2OContains a naphthyridine moiety; broader biological activity
TetrahydroisoquinolineC9H11NLacks the carbonitrile group; studied for neuroprotective effects
IsoquinolineC9H7NParent structure; simpler than 1-oxo derivative

Case Study: In Vitro Anticancer Activity

In a documented study on the anticancer effects of isoquinoline derivatives, several compounds were synthesized and tested against EAC cells. The findings suggested that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of isoquinoline derivatives demonstrated that compounds structurally related to this compound showed promising results against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Q & A

Q. What are the recommended synthesis routes for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be adapted from analogous isoquinoline derivatives. For example, describes a multi-step protocol for synthesizing pyridinecarbonitrile derivatives, involving:

Cyclocondensation : Reacting aminonitrile precursors with ketones or aldehydes under acidic conditions.

Oxidation : Using oxidizing agents (e.g., KMnO₄ or CrO₃) to introduce the oxo group .

Purification : Column chromatography or recrystallization to isolate the product.

Key factors affecting yield and purity:

  • Catalyst selection : Acidic or basic catalysts influence cyclization efficiency.
  • Temperature control : Excessive heat may degrade nitrile groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Table 1: Synthesis Parameters for Analogous Compounds

StepConditions (From )Yield Range
CyclocondensationH₂SO₄ (cat.), reflux, 12h60-75%
OxidationKMnO₄ in H₂O/acetone, 0°C, 2h45-60%
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer: Safety measures are critical due to potential hazards (e.g., skin/eye irritation, respiratory risks). Based on SDS

  • Engineering controls : Use fume hoods for ventilation and avoid open handling .
  • Personal Protective Equipment (PPE) :
    • Eye protection : EN 166-compliant goggles combined with face shields .
    • Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for integrity before use .
    • Lab coat : Chemical-resistant material to prevent skin contact .

Q. Table 2: PPE Requirements (Adapted from )

EquipmentStandard/Procedure
GlovesDisposable nitrile, replaced every 2 hours
Eye ProtectionFull-face shield + EN 166 goggles
VentilationFume hood with ≥100 ft/min face velocity

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from variations in solvent polarity or protonation states. A computational workflow includes:

Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .

Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. non-polar environments .

Q. What strategies can address contradictions in biological activity data for isoquinolinecarbonitrile derivatives?

Methodological Answer: Contradictions often stem from:

  • Assay variability : Differences in cell lines or enzyme sources.
  • Structural analogs : Impurities or stereochemical variations (e.g., ’s synthesis byproducts).

Q. Resolution Strategies :

Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to reference controls.

Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false positives .

Crystallography : Resolve stereochemistry via X-ray diffraction (applied in ’s structural elucidation).

Q. How can the isoquinoline core be functionalized to enhance physicochemical properties for targeted drug delivery?

Methodological Answer: Functionalization strategies include:

Nucleophilic substitution : Introduce alkyl/aryl groups at the 6-position using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Reductive amination : Modify the oxo group to improve solubility (e.g., ’s reduction protocols using LiAlH₄) .

Prodrug design : Esterify the nitrile group to enhance membrane permeability .

Q. Table 3: Functionalization Outcomes

ModificationMethod (From )Impact on LogP
6-Acetyl derivativeFriedel-Crafts acylation+0.8
6-Amino derivativeLiAlH₄ reduction-1.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Reactant of Route 2
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1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

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